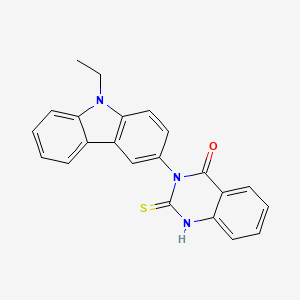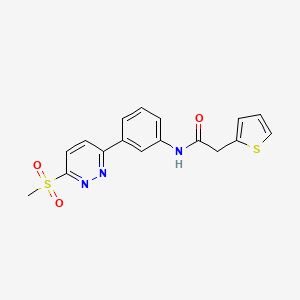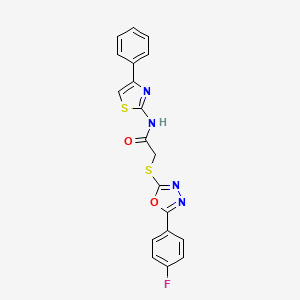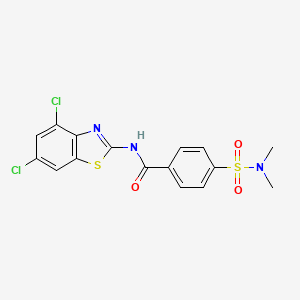
3-(9-Ethyl-9H-carbazol-3-yl)-2-Sulfanyl-3,4-Dihydrochinazolin-4-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(9-ethyl-9H-carbazol-3-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one” is a complex organic molecule that contains a carbazole group (9-ethyl-9H-carbazol-3-yl), a sulfanyl group (-SH), and a dihydroquinazolin-4-one group. Carbazole derivatives are known for their wide range of biological activities, including antiviral, antioxidant, antifungal, antibacterial, and antitumor properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the carbazole and dihydroquinazolin-4-one moieties. The carbazole group could potentially be synthesized from 9-ethyl-9H-carbazole-3-carbaldehyde . The dihydroquinazolin-4-one group could be synthesized from suitable precursors through cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The carbazole group is a tricyclic structure with two benzene rings fused to a pyrrole ring . The dihydroquinazolin-4-one group is a bicyclic structure containing a quinazoline ring fused with a 2-pyridone ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The sulfanyl group (-SH) is a good nucleophile and can participate in various substitution and addition reactions. The carbazole and dihydroquinazolin-4-one groups might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the sulfanyl group might make the compound more polar and increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
- Carbazolderivate, einschließlich Carbazolylchinazolinonen, haben vielversprechende antimikrobielle Eigenschaften gezeigt . Forscher haben ihr Potenzial als antibakterielle und antimykotische Mittel untersucht. Die einzigartige Struktur der Verbindung kann zu ihrer Wirksamkeit gegen mikrobielle Krankheitserreger beitragen.
- Carbazolbasierte organische Sensibilisatoren, wie z. B. (E)-2-Cyano-N'-((5-(9-Ethyl-9H-carbazol-3-yl)furan-2-yl)methylen)acetohydrazid (CFCH) und (E)-2-Cyano-3-(5-(9-Ethyl-9H-carbazol-3-yl)furan-2-yl)acrylsäure (CFCA), wurden für die Verwendung in DSSCs untersucht . Diese Verbindungen verstärken die Lichtabsorption und den Elektronentransfer, was die Effizienz der Solarzelle möglicherweise verbessert.
- Sauerstoffsubstituierte Carbazolringe weisen häufig eine erhöhte biologische Aktivität auf . Carbazolylchinazolinonderivate könnten als Anti-HIV-, entzündungshemmende, antimalaria- und Antikrebsmittel eingesetzt werden. Ihre vielfältigen pharmakologischen Profile machen sie zu interessanten Kandidaten für die Medikamentenentwicklung.
- Carbazolbasierte Makrozyklen wurden synthetisiert und auf ihre antibakteriellen und antimykotischen Eigenschaften untersucht . Diese Verbindungen könnten neue Strategien zur Bekämpfung von mikrobiellen Infektionen bieten.
- Einige Carbazolderivate haben eine Hemmung der Pankreaslipase gezeigt, einem Enzym, das am Lipidstoffwechsel beteiligt ist . Carbazolylchinazolinone könnten weiter als potenzielle Anti-Adipositas-Mittel untersucht werden.
- Carbazolverbindungen wurden auf ihre Auswirkungen auf Moskitos und Trypanosomen untersucht . Ihre Aktivität gegen diese Krankheitsüberträger und Parasiten unterstreicht ihr Potenzial zur Kontrolle von durch Vektoren übertragenen Krankheiten.
Antibakterielle Aktivität
Farbstoff-sensibilisierte Solarzellen (DSSCs)
Biologische Aktivitäten
Makrozyklische Carbazolophane
Hemmung der Pankreaslipase
Moskitozide und Trypanocidale Aktivitäten
Zukünftige Richtungen
Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its biological activity and mechanism of action. It could also be interesting to explore its potential applications in medicine or other fields, given the known biological activities of carbazole derivatives .
Wirkmechanismus
Target of Action
Related carbazole derivatives have been found to interact with thep53 protein , a major tumor suppressor in humans .
Mode of Action
The exact mode of action of this compound is currently unknown. Carbazole derivatives have been shown to reactivate thep53 pathway in human melanoma cells . This suggests that the compound may interact with its targets to induce changes in cellular processes, potentially leading to apoptosis or senescence.
Result of Action
Related carbazole derivatives have been shown to induceapoptosis and senescence in melanoma cells through the activation of p53 . This suggests that the compound may have similar effects.
Eigenschaften
IUPAC Name |
3-(9-ethylcarbazol-3-yl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3OS/c1-2-24-19-10-6-4-7-15(19)17-13-14(11-12-20(17)24)25-21(26)16-8-3-5-9-18(16)23-22(25)27/h3-13H,2H2,1H3,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGVUCMGUYQKFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S)C5=CC=CC=C51 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B2363538.png)

![N-[2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-2-chloroacetamide](/img/structure/B2363543.png)



![4-ethoxy-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-fluorobenzenesulfonamide](/img/structure/B2363550.png)
![N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4,5-triethoxybenzamide](/img/structure/B2363552.png)

![N-(3-chloro-4-methylphenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2363554.png)
